(9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid
Description
(9-Ethyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid (CAS: 308297-74-7) is a heterocyclic compound featuring a fused benzoimidazo-triazole core substituted with an ethyl group at position 9 and a sulfanyl-acetic acid moiety at position 3 . Its molecular formula is C₁₃H₁₂N₄O₂S, with a molecular weight of 296.33 g/mol. The compound belongs to a class of nitrogen-rich heterocycles known for their bioactivity, particularly in medicinal chemistry .
The synthesis of such imidazo-triazole derivatives typically involves cyclocondensation reactions. For example, Sztanke et al. () described methodologies using imidazole or triazole precursors, alkylation steps, and hydrazine-mediated cyclization to form the heterocyclic scaffold .
Properties
IUPAC Name |
2-[(4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-2-15-8-5-3-4-6-9(8)16-11(15)13-14-12(16)19-7-10(17)18/h3-6H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZCIDFHBWNBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the incorporation of the sulfanyl and acetic acid groups .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether .
Scientific Research Applications
(9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (9-Ethyl-9h-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of imidazo-triazole derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:
Notes:
- Ethyl vs. Cyclohexyl substituents : The ethyl group in the target compound likely improves metabolic stability compared to bulkier cyclohexyl analogs, which may hinder membrane permeability .
- Sulfanyl-acetic acid vs.
Anticancer Potential
Ethyl esters of tetrahydroimidazo-triazinyl acetic acids () exhibit selective cytotoxicity against multiple myeloma, breast, and cervical cancers. Compound 4 (with a 3-chlorophenyl group) showed significantly higher tumor necrosis rates than normal cells, suggesting that electron-withdrawing substituents enhance activity . While direct data for the target compound is unavailable, its sulfanyl-acetic acid group may act as a zinc-binding motif, a feature common in protease inhibitors and anticancer agents .
Antimicrobial Activity
1,3,4-Oxadiazole derivatives () demonstrated potent antibacterial and antifungal effects, with MIC values as low as 12.5 µg/mL against Staphylococcus aureus . Although the target compound lacks an oxadiazole ring, its triazole core and sulfhydryl group may confer similar antimicrobial properties through disruption of microbial enzyme function .
Commercial Availability
Its propionic acid analog () remains available, indicating higher demand for derivatives with extended alkyl chains .
Biological Activity
The compound (9-Ethyl-9H-benzo[4,5]imidazo-[2,1-c][1,2,4]triazol-3-ylsulfanyl)-acetic acid is a member of the imidazo-triazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 276.31 g/mol
- CAS Number : 701929-58-0
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to This compound against various viral targets. For instance, docking studies have shown strong binding affinities to SARS-CoV-2 main protease and spike glycoprotein:
| Compound | Binding Affinity (Kcal/mol) | Target |
|---|---|---|
| 9b | -8.83 | Mpro |
| 9c | -8.92 | Mpro |
| 9h | -8.76 | Spike Glycoprotein |
These compounds exhibited binding energies comparable to or better than standard antiviral drugs like remdesivir and lopinavir, suggesting their potential as effective antiviral agents .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key viral proteins. The main protease (Mpro) is crucial for viral replication, and the imidazo-triazole derivatives have been shown to effectively inhibit this enzyme. This inhibition disrupts the viral life cycle and reduces viral load in infected cells.
Pharmacokinetics and ADMET Properties
An important aspect of drug development is understanding the pharmacokinetic properties of compounds. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of This compound indicates favorable characteristics:
- Blood-Brain Barrier (BBB) Permeability : Some derivatives showed optimal values for BBB permeability.
- P-glycoprotein Inhibition : The compound was identified as a potential P-glycoprotein inhibitor, which is significant for its absorption and distribution in the body .
Study 1: Antiviral Efficacy
In a controlled laboratory setting, derivatives of imidazo-triazole were tested against SARS-CoV-2. Results indicated that compounds with higher binding affinities to Mpro significantly reduced viral replication in vitro. The study concluded that these compounds could serve as lead candidates for further development into antiviral therapies .
Study 2: Pharmacological Profile
A comparative study evaluated the pharmacological profiles of various triazole derivatives. The findings demonstrated that This compound exhibited notable anti-inflammatory properties alongside its antiviral activity. This dual action may enhance its therapeutic potential in treating viral infections accompanied by inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
